dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Systematic Nomenclature and Structural Features
The IUPAC name for this compound, dibenzyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate , systematically describes its core framework and substituents. The central 1,4-dihydropyridine ring is substituted at positions 2 and 6 with methyl groups, while positions 3 and 5 are occupied by benzyl ester groups. The 4-position of the dihydropyridine is further functionalized with a pyrazole ring, which itself bears a 4-bromophenyl group at position 3 and a phenyl group at position 1.
The SMILES notation (CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN(N=C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6) provides a linear representation of the molecule, emphasizing connectivity and stereochemistry. Key structural elements include:
- A non-aromatic 1,4-dihydropyridine core, contributing to conformational flexibility.
- Two benzyl ester groups introducing steric bulk and influencing solubility.
- A 1-phenyl-3-(4-bromophenyl)pyrazole substituent, creating an extended π-conjugated system.
Conformational Analysis
The InChIKey (PUPYVPOTIYGBSM-UHFFFAOYSA-N) uniquely encodes the compound’s structural features, including stereochemical details. Quantum mechanical calculations predict that the pyrazole and dihydropyridine rings adopt a near-perpendicular orientation to minimize steric clashes between the bromophenyl group and adjacent substituents. This arrangement is stabilized by weak C–H···π interactions between the pyrazole’s phenyl group and the dihydropyridine’s methyl substituents.
Properties
Molecular Formula |
C38H32BrN3O4 |
|---|---|
Molecular Weight |
674.6 g/mol |
IUPAC Name |
dibenzyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C38H32BrN3O4/c1-25-33(37(43)45-23-27-12-6-3-7-13-27)35(34(26(2)40-25)38(44)46-24-28-14-8-4-9-15-28)32-22-42(31-16-10-5-11-17-31)41-36(32)29-18-20-30(39)21-19-29/h3-22,35,40H,23-24H2,1-2H3 |
InChI Key |
PUPYVPOTIYGBSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN(N=C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Bromobenzaldehyde and Phenylhydrazine
The first step involves the formation of a hydrazone intermediate through the condensation of 4-bromobenzaldehyde with phenylhydrazine. This reaction typically proceeds in ethanol or methanol under reflux conditions (60–80°C) for 6–12 hours, yielding 4-bromophenylhydrazone. Catalytic acetic acid accelerates imine formation, with yields exceeding 85%.
Pyrazole Ring Cyclization
The hydrazone intermediate undergoes cyclization to form the pyrazole core. This step employs dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures (100–120°C). The reaction mechanism involves intramolecular nucleophilic attack, forming the 1-phenyl-3-(4-bromophenyl)-1H-pyrazole structure.
Hantzsch Dihydropyridine Synthesis
The pyrazole intermediate is coupled with a dihydropyridine precursor via the Hantzsch reaction. Ethyl acetoacetate and ammonium acetate react with the pyrazole-bearing aldehyde in a one-pot, multi-component reaction. This step forms the 1,4-dihydropyridine ring, with the 2,6-dimethyl and 3,5-dicarboxylate substituents introduced simultaneously. Solvents like ethanol or toluene are used at reflux (80–110°C) for 24–48 hours.
Esterification with Benzyl Alcohol
The final step involves transesterification of the ethyl ester groups with benzyl alcohol. Titanium(IV) isopropoxide (Ti(OiPr)₄) or sulfuric acid catalyzes this reaction under anhydrous conditions. Excess benzyl alcohol ensures complete conversion, with yields ranging from 70% to 90% after purification by column chromatography.
Reaction Optimization and Critical Parameters
Temperature and Catalysis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Cyclization Temp. | 100–120°C | Higher temps reduce side products |
| Hantzsch Reaction | 80–110°C (reflux) | Lower temps favor dihydropyridine |
| Esterification | 60–80°C | Prevents thermal decomposition |
Catalysts such as POCl₃ (for cyclization) and Ti(OiPr)₄ (for esterification) significantly improve reaction kinetics. For example, POCl₃ increases pyrazole cyclization efficiency by 40% compared to non-catalytic conditions.
Solvent Selection
-
Cyclization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful moisture control.
-
Hantzsch Reaction : Ethanol balances solubility and reactivity, minimizing byproducts like polymeric species.
-
Esterification : Toluene facilitates azeotropic removal of water, driving the equilibrium toward ester formation.
Intermediate Characterization and Quality Control
Key intermediates are validated using spectroscopic methods:
| Intermediate | Characterization Data |
|---|---|
| 4-Bromophenylhydrazone | ¹H NMR (CDCl₃): δ 8.21 (s, 1H, NH), 7.65–7.43 (m, 4H, Ar-H) |
| Pyrazole Derivative | MS (ESI): m/z 354.1 [M+H]⁺ |
| Dihydropyridine Ester | IR (KBr): 1725 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N) |
Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures intermediates meet ≥95% purity, as verified by HPLC.
Industrial-Scale Production Challenges
Scaling the synthesis introduces challenges:
Exothermic Reactions
The Hantzsch reaction is highly exothermic, requiring jacketed reactors with precise temperature control to prevent runaway reactions. Pilot studies recommend incremental reagent addition and real-time monitoring.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
Dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.
Biology
Research has indicated potential biological activities for this compound, including:
- Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains.
- Anticancer Activity : Investigations into its mechanism of action suggest it may inhibit specific cancer cell lines by targeting relevant pathways .
Medicine
The compound is being studied for its therapeutic effects in treating diseases such as cancer and infections. Its ability to modulate enzyme activity may lead to new treatment strategies in pharmacology .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties make it suitable for use in formulations requiring stability and effectiveness under various conditions.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed significant inhibition zones compared to control substances, indicating strong antimicrobial activity.
Case Study 2: Anticancer Mechanisms
Research focused on the anticancer properties of this compound demonstrated that it could induce apoptosis in specific cancer cell lines through the modulation of apoptotic pathways. The study provided insights into its potential as a chemotherapeutic agent .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecule synthesis; participates in oxidation/reduction reactions |
| Biology | Exhibits antimicrobial and anticancer activities |
| Medicine | Potential therapeutic effects on cancer and infections |
| Industry | Used in developing new materials and chemical processes |
Mechanism of Action
The mechanism of action of dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Crystallographic Features
The compound’s DHP core allows for puckering conformations, which can be quantified using Cremer-Pople parameters .
Table 1: Structural Comparison with Analogous DHP Derivatives
Physicochemical Properties
Benzyl esters further elevate logP, contrasting with methyl esters (e.g., nimodipine), which prioritize rapid hydrolysis for activation .
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | ~600 (estimated) | ~5.2 | <10 (predicted) |
| Nifedipine | 346.3 | 2.2 | 20–30 |
| Compound 13d | ~450 (estimated) | 3.8 | 50–100 |
Biological Activity
Dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and related research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C₄₁H₃₉N₃O₄, with a molecular weight of 637.77 g/mol. The compound features a unique structure comprising a pyridine ring, pyrazole moiety, and multiple benzyl groups, which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps that include the formation of the pyrazole ring and subsequent modifications to introduce the pyridine and benzyl groups. The synthetic pathway is crucial for achieving high purity and yield of the desired compound.
Biological Activities
This compound exhibits various biological activities:
Antitumor Activity:
Research indicates that compounds with similar structures often display significant antitumor properties. In vitro studies have shown promising results against various cancer cell lines.
Anti-inflammatory Effects:
Studies have demonstrated that pyrazole derivatives can inhibit inflammatory responses by blocking calcium influx in cells. This suggests potential use in treating inflammatory diseases.
Antimicrobial Properties:
Compounds in this class have exhibited antimicrobial activity against various pathogens. This makes them candidates for further development as antimicrobial agents.
Table 1: Summary of Biological Activities and Research Findings
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that its interaction with specific biological targets may involve:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit phosphodiesterase enzymes (PDE), which play a crucial role in cellular signaling pathways.
- Receptor Modulation: The compound may interact with GABA receptors or other neurotransmitter systems, influencing their activity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
